![molecular formula C9H11ClN2O B6611792 2-(2-aminoethoxy)benzonitrile hydrochloride CAS No. 263409-83-2](/img/structure/B6611792.png)
2-(2-aminoethoxy)benzonitrile hydrochloride
Overview
Description
2-(2-Aminoethoxy)benzonitrile hydrochloride, commonly referred to as 2-AEBN-HCl, is a compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzonitrile, a type of organic compound found in many natural products. It is an essential building block for many organic compounds, and its derivatives have been used in a variety of applications, from pharmaceuticals to materials science.
Scientific Research Applications
Synthesis and Chemical Analysis
- A study by Meng (2012) explored a method for synthesizing 4-substituted amino-quinazolines using 2-amino-benzonitrile, providing insights into synthetic pathways involving benzonitriles (Meng, 2012).
- Research by Krishnakumar & Dheivamalar (2008) involved a density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile, an analogous compound, contributing to the vibrational spectral analysis of such compounds (Krishnakumar & Dheivamalar, 2008).
Chemical Reactions and Intermediates
- Dong et al. (2015) described the synthesis of 2-(alkylamino)benzonitriles via rhodium-catalyzed cyanation, demonstrating the use of benzonitriles in complex chemical reactions (Dong et al., 2015).
- Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in HIV-1 reverse transcriptase inhibitors, showcasing the pharmaceutical relevance of benzonitrile derivatives (Ju Xiu-lia, 2015).
Environmental and Biological Implications
- A review by Holtze et al. (2008) on benzonitrile herbicides like dichlobenil and bromoxynil highlighted the microbial degradation of these compounds in environmental settings, relevant to understanding the environmental fate of benzonitrile derivatives (Holtze et al., 2008).
- The study of cytotoxic effects of benzonitrile pesticides by Lovecká et al. (2015) provides insights into the toxicological aspects of benzonitrile compounds, significant for assessing environmental and health risks (Lovecká et al., 2015).
Novel Applications in Chemistry
- Kangani et al. (2008) reported on the controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles, demonstrating the versatility of benzonitrile compounds in chemical synthesis (Kangani et al., 2008).
- The green synthesis of benzonitrile using ionic liquid by Li et al. (2019) represents an environmentally friendly approach in benzonitrile synthesis, contributing to sustainable chemical practices (Li et al., 2019).
properties
IUPAC Name |
2-(2-aminoethoxy)benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;/h1-4H,5-6,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKPDYKEZQFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)benzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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